molecular formula C15H15N3O2S B2414970 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 893725-15-0

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2414970
CAS No.: 893725-15-0
M. Wt: 301.36
InChI Key: HFDJTBJEOHNEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a furan ring, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring: This step involves the reaction of hydrazine derivatives with appropriate nitriles or carboxylic acids.

    Attachment of the thiol group: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or thiol-containing compounds.

    Final assembly: The final compound is obtained by coupling the furan and triazole intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-ylmethyl)-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(furan-2-ylmethyl)-5-(4-nitrophenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(furan-2-ylmethyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methyl group on the phenoxymethyl moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11-4-6-12(7-5-11)20-10-14-16-17-15(21)18(14)9-13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDJTBJEOHNEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.